

# Combination Therapies Emerge as a Promising Strategy for Treatment-Resistant Gout

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Uricosuric agent-1*

Cat. No.: *B11976038*

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the challenges of treatment-resistant gout, a new wave of combination therapies offers a beacon of hope. The limitations of monotherapy with xanthine oxidase inhibitors (XOIs) in a subset of patients have paved the way for innovative approaches that pair existing treatments with novel agents. This guide provides a comparative analysis of a leading uricosuric agent combination therapy, lesinurad with an XOI, against a biologic alternative, pegloticase with methotrexate, supported by key experimental data and detailed methodologies.

Treatment-resistant gout, characterized by persistently high serum uric acid (sUA) levels and recurrent gout flares despite conventional therapy, necessitates a more aggressive therapeutic strategy. The combination of a uricosuric agent, which promotes the renal excretion of uric acid, with an XOI, which reduces uric acid production, presents a synergistic approach to lowering sUA. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is a prime example of this strategy, approved for use in combination with an XOI. For patients with severe, refractory gout, the biologic agent pegloticase, a recombinant uricase, offers a potent alternative by converting uric acid to a more soluble compound. Recent studies have explored its co-administration with methotrexate to enhance its efficacy and durability.

## Comparative Efficacy of Combination Therapies

Clinical trials have demonstrated the superiority of combination therapies in achieving target sUA levels compared to monotherapy in patients with an inadequate response to standard

treatment. The following tables summarize the key efficacy data from pivotal clinical trials for lesinurad and pegloticase combination therapies.

Table 1: Efficacy of  
Lesinurad in Combination  
with Allopurinol (CLEAR 1 &  
2 Trials)

| Endpoint                                                                 | Lesinurad 200 mg + Allopurinol | Placebo + Allopurinol |
|--------------------------------------------------------------------------|--------------------------------|-----------------------|
| Proportion of Patients                                                   |                                |                       |
| Achieving sUA <6.0 mg/dL at Month 6 (CLEAR 1)[1][2]                      | 54.2%                          | 27.9%                 |
| Proportion of Patients                                                   |                                |                       |
| Achieving sUA <6.0 mg/dL at Month 6 (CLEAR 2)[1]                         | 55.2%                          | 23.3%                 |
| Mean Percent Reduction in sUA from Baseline at 4 weeks (Phase 2 data)[3] | 16%                            | 3% (increase)         |

Table 2: Efficacy of  
Lesinurad in Combination  
with Febuxostat (CRYSTAL  
Trial)

| Endpoint                                                                      | Lesinurad 200 mg + Febuxostat | Placebo + Febuxostat |
|-------------------------------------------------------------------------------|-------------------------------|----------------------|
| Proportion of Patients                                                        |                               |                      |
| Achieving sUA <5.0 mg/dL at Month 6[1][4]                                     | 56.6%                         | 46.8%                |
| Reduction in Target Tophi Area at Month 12[1]                                 | 50.1%                         | 28.3%                |
| Complete Resolution of at Least One Target Tophus at Extension Month 12[4][5] | 59.6% (continued therapy)     | N/A                  |

Table 3: Efficacy of Pegloticase in Combination with Methotrexate (MIRROR Trial)

| Endpoint                                                                              | Pegloticase + Methotrexate | Pegloticase + Placebo |
|---------------------------------------------------------------------------------------|----------------------------|-----------------------|
| Proportion of Patients with sUA <6 mg/dL for ≥80% of Visits during Weeks 20-24[6]     | 71%                        | 39%                   |
| Proportion of Patients Achieving sUA <6 mg/dL for ≥80% of the Time during Month 12[7] | 60.0%                      | 30.8%                 |
| Mean Change from Baseline in sUA through Week 24[6]                                   | -7.66 mg/dL                | -5.23 mg/dL           |

## Safety and Tolerability Profiles

The safety profiles of these combination therapies are a critical consideration. The following table summarizes key adverse events observed in the clinical trials.

Table 4: Key Adverse Events

| Therapy                    | Common Adverse Events                                                                       | Serious Adverse Events                        |
|----------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------|
| Lesinurad + XOI            | Renal-related adverse events (e.g., increased serum creatinine), headache, influenza.[2][8] | Reversible elevations in serum creatinine.[2] |
| Pegloticase + Methotrexate | Gout flares, infusion reactions, nausea, arthralgia.[9]                                     | Anaphylaxis, infusion reactions.[10]          |

## Experimental Protocols

A comprehensive understanding of the methodologies employed in the key clinical trials is essential for critical evaluation of the data.

## **CLEAR 1 & 2 (Lesinurad + Allopurinol)**

- Study Design: These were two replicate, multicenter, randomized, double-blind, placebo-controlled Phase III trials.[8]
- Patient Population: Patients with gout who had an inadequate response to allopurinol (sUA  $\geq 6.5$  mg/dL at screening) and had experienced at least two gout flares in the preceding year. [2] Patients were receiving a stable dose of allopurinol ( $\geq 300$  mg/day, or  $\geq 200$  mg/day for those with moderate renal impairment).[2]
- Intervention: Patients were randomized to receive lesinurad (200 mg or 400 mg once daily) or placebo in combination with their ongoing allopurinol therapy for 12 months.[2]
- Primary Endpoint: The proportion of patients achieving a target sUA level of  $<6.0$  mg/dL at month 6.[2]
- Key Secondary Endpoints: The mean rate of gout flares requiring treatment and the proportion of patients with complete resolution of at least one target tophus by month 12.[2]

## **CRYSTAL (Lesinurad + Febuxostat)**

- Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled Phase III trial with an extension study.[4][5]
- Patient Population: Patients with tophaceous gout.[4]
- Intervention: Patients received lesinurad (200 mg or 400 mg) in combination with febuxostat 80 mg. In the extension study, patients either continued their combination therapy or, if they were on febuxostat alone, were randomized to add lesinurad.[4][5]
- Primary Endpoint: The proportion of patients experiencing complete resolution of at least one target tophus by extension month 12.[4][5]
- Key Secondary Endpoints: Mean rate of gout flares requiring treatment and reduction in the sum of areas for all target tophi.[4][5]

## MIRROR (Pegloticase + Methotrexate)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
- Patient Population: Patients with uncontrolled gout.[9]
- Intervention: Patients were randomized 2:1 to receive pegloticase (8 mg intravenous infusion every two weeks) with oral methotrexate (15 mg/week) or pegloticase with placebo for 52 weeks. Patients had a four-week run-in period with methotrexate or placebo before the first pegloticase infusion.[7]
- Primary Endpoint: The proportion of responders, defined as sUA <6 mg/dL for at least 80% of the time during month 6 (weeks 20, 22, and 24).[9]
- Safety Assessments: Monitoring for infusion reactions, development of anti-drug antibodies, and other adverse events.

## Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms is crucial for appreciating the rationale behind these combination therapies.

## Urate Homeostasis and the Mechanism of Lesinurad

Uric acid is primarily reabsorbed in the proximal tubule of the kidney through urate transporters, most notably URAT1 (urate transporter 1). Lesinurad selectively inhibits URAT1, thereby blocking the reabsorption of uric acid and increasing its excretion in the urine.[11][12] When combined with a xanthine oxidase inhibitor that reduces uric acid production, this dual-pronged approach effectively lowers serum uric acid levels.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Lesinurad Combination Therapy.

## Mechanism of Action of Pegloticase

Pegloticase is a recombinant uricase, an enzyme that is absent in humans. It works by converting uric acid into allantoin, a substance that is five to ten times more soluble than uric acid and is readily excreted by the kidneys.[13][14] This enzymatic degradation provides a rapid and potent reduction in serum uric acid levels, making it a valuable option for patients with severe, refractory tophaceous gout. Methotrexate is co-administered to suppress the immunogenic response to the foreign pegloticase enzyme, thereby prolonging its efficacy.[6]

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Pegloticase with Methotrexate.

## Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating a combination therapy for treatment-resistant gout, based on the methodologies of the CLEAR, CRYSTAL, and MIRROR trials.

[Click to download full resolution via product page](#)

Caption: Generalized Clinical Trial Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety during extended treatment of lesinurad in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety during extended treatment of lesinurad in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIRROR: Addition of Methotrexate to Pegloticase Is Efficacious, Safe [brighamhealthonamission.org]
- 7. biospace.com [biospace.com]
- 8. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. youtube.com [youtube.com]
- 11. Lesinurad - Wikipedia [en.wikipedia.org]
- 12. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pegloticase - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Pegloticase? [synapse.patsnap.com]

- To cite this document: BenchChem. [Combination Therapies Emerge as a Promising Strategy for Treatment-Resistant Gout]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11976038#uricosuric-agent-1-combination-therapy-for-treatment-resistant-gout>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)